molecular formula C16H13F3N2O4 B3451942 4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B3451942
M. Wt: 354.28 g/mol
InChI Key: NAAILXHGOUAKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is a compound with the molecular formula C16H13F3N2O4 . It is a potent and selective agonist (activator) of the potassium K2P channel TASK-3 (KCNK9) .


Synthesis Analysis

The specific synthesis pathway for this compound may vary depending on the specific chemical procedure. Generally, it can be synthesized through the reaction of benzoyl chloride and para-trifluoromethyl aniline .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 354.281 Da and the monoisotopic mass is 354.082733 Da .


Physical And Chemical Properties Analysis

This compound is a yellow solid at room temperature . It is insoluble in water but more soluble in organic solvents .

Mechanism of Action

4-Ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide acts as a potent and selective agonist of the potassium K2P channel TASK-3 (KCNK9) . This suggests that it may play a role in modulating the activity of this ion channel, although the exact mechanism of action is not detailed in the available resources.

Safety and Hazards

When handling 4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide, protective measures should be taken to avoid direct skin contact and inhalation . It should be stored properly to avoid contact with oxygen, moisture, and other incompatible substances . Detailed safety data sheets (SDS) and safety operating procedures should be understood and followed .

properties

IUPAC Name

4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O4/c1-2-25-14-7-6-10(8-13(14)21(23)24)15(22)20-12-5-3-4-11(9-12)16(17,18)19/h3-9H,2H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAILXHGOUAKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-ethoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.